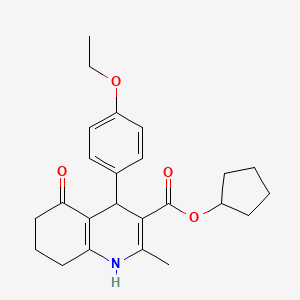
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione, also known as BPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPMD is a derivative of the well-known drug thalidomide, which is used to treat multiple myeloma, leprosy, and other diseases. BPMD has been shown to have several unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione is not fully understood. However, several studies have suggested that this compound may act as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of TNF-alpha, a cytokine that is involved in inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. These properties of this compound make it a promising candidate for treating inflammatory conditions and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One of the advantages of this compound is its solubility in water, which makes it easy to work with. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system. However, one of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. This compound is also relatively expensive compared to other compounds, which may limit its use in some labs.
Orientations Futures
There are several future directions for 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione research. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound can be modified to target specific cells or tissues, making it a highly selective drug delivery system. This compound can also be used to deliver hydrophobic drugs, which are difficult to deliver using other methods. Another area of research is the use of this compound as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system. Overall, this compound has several unique properties that make it a promising candidate for further research in various fields.
Méthodes De Synthèse
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of thalidomide with various reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the process has been optimized over the years, and several research groups have successfully synthesized this compound.
Applications De Recherche Scientifique
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has been extensively studied in the scientific community due to its potential applications in various fields. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound has been shown to have excellent solubility in water, which makes it an ideal candidate for delivering hydrophobic drugs. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system.
Propriétés
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(20)11-13(16(17)22)18-7-9-19(10-8-18)15(21)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMRVFRGGSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386969 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-89-8 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)

![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)